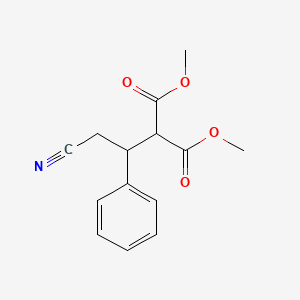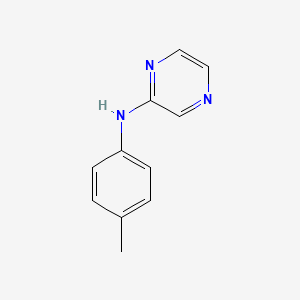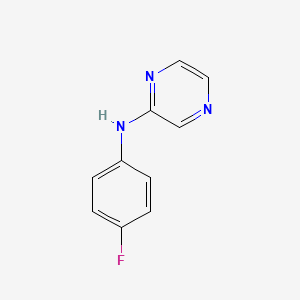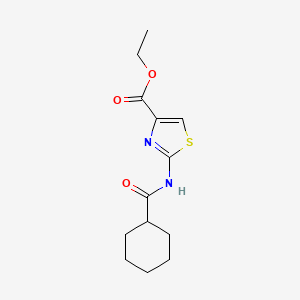![molecular formula C19H16N2O4 B6523093 2-[3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 942900-80-3](/img/structure/B6523093.png)
2-[3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione” is a complex organic molecule. It is related to the class of compounds known as 3,4-dihydro-3-oxo-2H-1,4-benzoxazines . These compounds have been studied for their pesticidal, antifungal, and pharmacological activities .
Synthesis Analysis
The synthesis of 3,4-dihydro-3-oxo-2H-1,4-benzoxazines involves a regioselective one-pot process. The use of a base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) is critical for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate .Molecular Structure Analysis
The molecular structure of this compound is complex and would be best analyzed using techniques such as 1H & 13C NMR and IR-spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. The reactions could involve the annulation of a 1,4-benzoxazine ring to an arene scaffold . The compound may also undergo reactions such as hydrogen carbonate hydrolysis .Scientific Research Applications
Antifungal and Antibacterial Properties
This compound, being a derivative of 3,4-dihydro-2H-1,3-benzoxazines, has shown significant biological activities such as antifungal and antibacterial properties . This makes it a potential candidate for the development of new antimicrobial drugs.
Anti-HIV Activity
The compound has also demonstrated anti-HIV activity . This suggests its potential use in the development of antiretroviral therapies for HIV/AIDS patients.
Anticancer Properties
The compound has shown promising anticancer properties . This could lead to its potential use in cancer therapy, particularly in the development of new chemotherapeutic drugs.
Anti-inflammatory Activity
The compound has been found to exhibit anti-inflammatory activity . This suggests its potential use in the treatment of inflammatory diseases.
Anticonvulsant Properties
The compound has demonstrated anticonvulsant properties . This could lead to its potential use in the treatment of seizure disorders.
Insect Growth Regulatory (IGR) Activity
The compound has shown Insect Growth Regulatory (IGR) activity . This suggests its potential use in the development of new pesticides.
Antihypertensive Properties
The compound has demonstrated antihypertensive properties . This suggests its potential use in the treatment of hypertension.
COX-1 and COX-2 Activity
The compound has shown activity against COX-1 and COX-2 enzymes . This suggests its potential use in the development of new non-steroidal anti-inflammatory drugs (NSAIDs).
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, analysis of its molecular structure, investigation of its chemical reactions, and study of its mechanism of action. Additionally, its physical and chemical properties could be analyzed in more detail, and its safety and hazards could be thoroughly evaluated .
properties
IUPAC Name |
2-[3-(3-oxo-1,4-benzoxazin-4-yl)propyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-17-12-25-16-9-4-3-8-15(16)20(17)10-5-11-21-18(23)13-6-1-2-7-14(13)19(21)24/h1-4,6-9H,5,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXWFBVOPGJECK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2O1)CCCN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propyl)isoindoline-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[1-(dimethylamino)-2-methylpentan-3-yl]phenol hydrochloride](/img/structure/B6523034.png)
![2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine](/img/structure/B6523042.png)
![2-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6523058.png)


![7,7-dimethyl-2-(4-methylbenzenesulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B6523071.png)
![2,4-dichloro-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6523081.png)
![4-(hydroxymethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B6523089.png)


![ethyl (2E)-2-{[4-(carbamoylmethoxy)-3-methoxyphenyl]methylidene}-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6523116.png)